molecular formula C13H19NO3 B13573397 Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate CAS No. 199168-32-6

Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate

Cat. No.: B13573397
CAS No.: 199168-32-6
M. Wt: 237.29 g/mol
InChI Key: HHLVYXCZQVDRKB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate: is an organic compound with the molecular formula C14H21NO3 It is a derivative of amino acids and is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-2-(4-methoxyphenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the amino group, often through reductive amination using reagents like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions include phenolic derivatives, secondary and tertiary amines, and various substituted esters .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-amino-2-(4-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can act as a substrate for various enzymes, providing insights into their catalytic mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, influencing their structure and function. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Tert-butyl 2-amino-2-(2-methoxyphenyl)acetate
  • Tert-butyl hydroxy(phenyl)acetate
  • Tert-butyl (cyclohexylmethyl)aminoacetate

Comparison: Tert-butyl 2-amino-2-(4-methoxyphenyl)acetate is unique due to the presence of the methoxy group at the para position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and binding interactions. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .

Properties

CAS No.

199168-32-6

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-amino-2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14)9-5-7-10(16-4)8-6-9/h5-8,11H,14H2,1-4H3

InChI Key

HHLVYXCZQVDRKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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